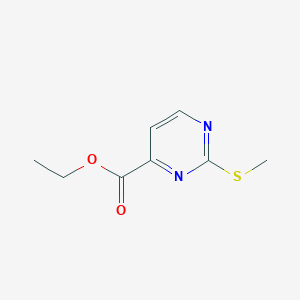

Ethyl 2-(methylthio)pyrimidine-4-carboxylate

Description

Historical Context and Discovery

The development of this compound is situated within the broader historical context of pyrimidine chemistry. The term "pyrimidine" itself dates back to 1884 when Adolf Pinner coined it by combining the words "pyridine" and "amidine," reflecting the structural similarity to these compounds. The parent pyrimidine compound was first synthesized by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction with zinc dust in hot water.

The systematic study of pyrimidines began in the late 19th century, with Pinner's synthesis of derivatives by condensing ethyl acetoacetate with amidines in 1884. Several decades later, researchers developed methods to introduce functional groups at specific positions of the pyrimidine ring, including the 2-position (methylthio group) and 4-position (carboxylate group). These advancements eventually led to the development of compounds like this compound.

According to the literature, there are six documented methods for preparing alkyl 2-methylthiopyrimidine-4-carboxylates and their corresponding acid derivatives. One such method involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate under mild, basic, aqueous conditions. This represents an efficient synthetic route that produces these compounds in good yields.

Significance in Pyrimidine Chemistry

This compound holds significant importance in pyrimidine chemistry due to its unique structure and reactivity profile. The compound serves as a valuable synthetic intermediate in the preparation of more complex pyrimidine derivatives with diverse applications.

The reactivity of this compound is particularly noteworthy. Research has demonstrated that while 2-methylthio pyrimidines generally show low reactivity under certain conditions, the presence of the carboxylate group at position 4 influences its chemical behavior. The compound can participate in various chemical transformations:

Nucleophilic Substitution Reactions : The methylthio group at the 2-position can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at this position.

Oxidation Reactions : The methylthio group can be oxidized to form sulfoxide or sulfone derivatives with altered reactivity profiles.

Ester Hydrolysis : The ethyl carboxylate group can undergo hydrolysis to form the corresponding carboxylic acid derivative.

Studies on related compounds have shown that oxidation of similar structures, such as Ethyl-2-(methylthio)pyrimidine-5-carboxylate, can be achieved using oxidizing agents like potassium dichromate. These oxidation reactions follow first-order kinetics with respect to both the pyrimidine derivative and the oxidizing agent.

A kinetic study published on the oxidation of Ethyl-2-(methylthio)pyrimidine-5-carboxylate (an isomer of our target compound) with potassium dichromate revealed the following stoichiometric relationship:

3 C8H10N2SO2 + 2 Cr6+ + 3 H2O → 3 C6H6N2SO2 + 3 CH3CHO + 2 Cr3+ + 6 H+

This demonstrates how these compounds can be transformed into valuable derivatives through controlled oxidation processes.

The significance of this compound extends to its potential applications in medicinal chemistry. Pyrimidine derivatives are known to possess various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. While specific studies on this compound are limited, related pyrimidine derivatives have shown promising biological activities that highlight the potential importance of this compound class in drug discovery efforts.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O2S |

| Molecular Weight | 198.24 g/mol |

| CAS Number | 250726-39-7 |

| IUPAC Name | ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate |

| Appearance | White to cream solid |

| SMILES Code | CCOC(=O)C1=CC=NC(SC)=N1 |

| InChI | InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-5-9-8(10-6)13-2/h4-5H,3H2,1-2H3 |

| Storage Conditions | Dark place, sealed, dry, room temperature |

Position in Heterocyclic Compound Classification

This compound occupies a specific position within the broader classification of heterocyclic compounds. Heterocyclic compounds are organic molecules containing at least one ring structure with atoms of at least two different elements as members of its ring. In this case, the pyrimidine core contains carbon and nitrogen atoms in a six-membered ring.

Pyrimidine belongs to the diazine subclass of heterocycles, characterized by a six-membered aromatic ring containing two nitrogen atoms. The three possible diazines are distinguished by the positions of their nitrogen atoms:

- Pyrimidine: Nitrogen atoms at positions 1 and 3

- Pyrazine: Nitrogen atoms at positions 1 and 4

- Pyridazine: Nitrogen atoms at positions 1 and 2

This compound is specifically classified as a substituted pyrimidine, with substituents at positions 2 and 4. The presence of the methylthio group at position 2 places it within the subcategory of 2-thio-substituted pyrimidines, while the carboxylate group at position 4 identifies it as a pyrimidine-4-carboxylate derivative.

The electronic structure of the pyrimidine ring is similar to benzene but with modified electron distribution due to the presence of the nitrogen atoms. All six atoms in the ring are sp2 hybridized, with each contributing one pi electron to form a fully conjugated system containing a total of 6 pi electrons. This electronic arrangement satisfies the 4n+2 rule for aromaticity, making pyrimidine and its derivatives aromatic compounds.

The nitrogen atoms in the pyrimidine ring have distinct electronic properties compared to the carbon atoms. The lone pair electrons on each nitrogen are contained in sp2 orbitals that lie in the same plane as the ring and do not overlap with the pi orbitals. These lone pairs are not part of the aromatic system but contribute to the reactivity of the pyrimidine ring by serving as potential sites for protonation or coordination with electrophiles.

The methylthio group at position 2 and the carboxylate group at position 4 influence both the electronic distribution and reactivity of the pyrimidine ring. The methylthio group has electron-donating properties through resonance, while the carboxylate group is electron-withdrawing. This creates an electronic push-pull system that can be exploited in various chemical transformations.

Compared to other heterocyclic systems, pyrimidines show distinct reactivity patterns. For example:

- Unlike pyrrole (a five-membered heterocycle), pyrimidine is electron-deficient due to the electronegative nitrogen atoms.

- Compared to pyridine (a six-membered heterocycle with one nitrogen), pyrimidine shows decreased basicity due to the presence of two nitrogen atoms.

- The positions for nucleophilic attack differ from those in quinolines or isoquinolines.

Table 2: Classification of this compound in the Hierarchy of Heterocyclic Compounds

| Classification Level | Category |

|---|---|

| Primary Class | Heterocyclic Compound |

| Ring Size | Six-membered Ring |

| Heteroatom Type | Diazine (two nitrogen atoms) |

| Diazine Type | Pyrimidine (1,3-diazine) |

| Substitution Pattern | 2,4-disubstituted Pyrimidine |

| Functional Groups | 2-Methylthio, 4-Ethyl Carboxylate |

Propriétés

IUPAC Name |

ethyl 2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-5-9-8(10-6)13-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJUQNDTUGUKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579084 | |

| Record name | Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250726-39-7 | |

| Record name | Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Introduction of the Methylthio Group

The methylthio substituent at the 2-position is typically introduced via nucleophilic substitution or by reaction with S-methylisothiourea salts. A representative procedure involves stirring a precursor such as ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate with S-methylisothiourea hydrogen sulfate in a polar aprotic solvent like hexamethylphosphoramide (HMPA) at elevated temperatures (~100 °C) for extended periods (e.g., 22 hours). This reaction yields the 2-(methylthio)pyrimidine derivative after workup and purification.

Esterification and Purification

The ethyl ester group is often introduced or preserved during the ring formation step. Purification of the final product is commonly achieved by flash chromatography using solvent systems such as dichloromethane/acetone or heptane/ethyl acetate gradients to isolate the pure compound.

Representative Reaction Conditions and Yields

Alternative Synthetic Routes

Photoredox Catalysis Approach

Recent advances include photoredox catalysis for the synthesis of 2-substituted pyrimidines. This method involves irradiating a mixture of dihydropyrimidinethione derivatives in acetone under nitrogen atmosphere with visible light, followed by chromatographic purification. This approach offers mild reaction conditions and potential for diverse substitution patterns.

Chlorination and Subsequent Substitution

Ethyl 2-chloro-pyrimidine-4-carboxylate derivatives can be synthesized first, then subjected to nucleophilic substitution with methylthiol or related nucleophiles to yield the methylthio-substituted product. For example, refluxing ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate with methylthiol under nitrogen atmosphere at 80 °C for 8 hours yields the corresponding methylthio derivative.

Research Findings and Analytical Data

- Mass Spectrometry (MS): The molecular ion peak for Ethyl 2-(methylthio)pyrimidine-4-carboxylate typically appears at m/z 233 (M+1), confirming the molecular weight of 232 g/mol.

- Nuclear Magnetic Resonance (NMR): Characteristic signals include aromatic pyrimidine protons in the δ 6.5–8.5 ppm range and methylthio protons around δ 2.5 ppm.

- Purity: Chromatographic purification yields products with >90% purity, suitable for further synthetic transformations or biological evaluation.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with S-methylisothiourea | β-Ketoester + S-methylisothiourea | HMPA, 100 °C, 22 h | High yield, straightforward | Requires high-boiling solvent, long reaction time |

| Photoredox catalysis | Dihydropyrimidinethione + light | Acetone, N2, room temp, overnight | Mild conditions, environmentally friendly | Requires photochemical setup |

| Nucleophilic substitution on chloro-pyrimidine | Ethyl 2-chloro-pyrimidine + methylthiol | Reflux, 80 °C, 8 h | Simple, direct substitution | May require careful control to avoid side reactions |

| Oxidation to sulfone derivatives | m-CPBA oxidation | DCM, 0–20 °C, 6.5 h | Access to sulfone analogs | Additional step, moderate yield |

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methylthio group can be displaced by other nucleophiles, such as cyanide ions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Major Products:

Nucleophilic Substitution: Products include derivatives where the methylthio group is replaced by other functional groups.

Oxidation: Oxidized products may include sulfoxides or sulfones.

Applications De Recherche Scientifique

Ethyl 2-(methylthio)pyrimidine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including potential inhibitors of tyrosine kinases.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or photophysical properties.

Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.

Mécanisme D'action

The mechanism of action of ethyl 2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate interaction . Additionally, it may modulate various biochemical pathways, including those involved in cell signaling and proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-carboxylate (CAS: Unspecified in evidence)

- Key Difference : Chlorine replaces the carboxylate at position 4, and the carboxylate shifts to position 3.

- Impact : The electron-withdrawing chloro group enhances electrophilicity at position 4, making it reactive in nucleophilic substitutions. This compound is synthesized via a two-step procedure involving halogenation .

4-Methoxy-6-methyl-2-(Methylthio)pyrimidine (CAS: 55749-33-2)

- Key Difference : Methoxy (-OCH₃) and methyl (-CH₃) groups replace the ethyl carboxylate at positions 4 and 4.

- Impact : The methoxy group increases solubility in polar solvents but reduces reactivity compared to carboxylates. The methyl group adds steric hindrance .

4,6-Dimethyl-2-(Methylthio)pyrimidine (CAS: 14001-64-0)

Functional Group Modifications

Ethyl 2-(Hydroxymethyl)pyrimidine-4-carboxylate (CAS: 1356111-30-2)

- Key Difference : Hydroxymethyl (-CH₂OH) replaces methylthio at position 2.

- Impact : The hydroxyl group enables hydrogen bonding, improving solubility but reducing stability under acidic conditions .

Ethyl 4-(4-Cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Key Difference: A thioxo (=S) group replaces methylthio, and a cyano-substituted phenyl ring is added.

- Impact: The thioxo group increases π-electron density, altering UV absorption properties. The cyano group enhances electrophilicity for cross-coupling reactions .

Ring Saturation and Heteroatom Incorporation

Ethyl 6-Methyl-4-(3-Methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS: 5955-78-2)

- Key Difference : A partially saturated pyrimidine ring with a thienyl substituent.

Ethyl 2-Allylsulfanyl-4-(4-Methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

Amino and Aryl Substitutions

Ethyl 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate (CAS: 1022543-36-7)

- Key Difference: Benzylamino (-NH-Bn) replaces methylthio.

- Impact: The amino group facilitates hydrogen bonding and metal coordination, useful in catalysis or receptor-targeted drug design .

Ethyl 4-Methyl-2-[(4-Methylphenyl)amino]pyrimidine-5-carboxylate (CAS: 903445-89-6)

- Key Difference: p-Tolylamino (-NH-C₆H₄-CH₃) substituent.

- Impact: The aryl amino group enhances π-π stacking interactions, relevant in materials science .

Comparative Data Table

Activité Biologique

Ethyl 2-(methylthio)pyrimidine-4-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methylthio group and an ethyl ester. Its structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the methylthio group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds within the same class have demonstrated effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly in vitro against breast cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis. For example, related compounds have been noted for their ability to disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Tubulin Disruption | Inhibition of tubulin polymerization |

Study on Anticancer Activity

In a study focusing on the antiproliferative effects of pyrimidine derivatives, this compound was included in a series of compounds tested against MCF-7 breast cancer cells. The results indicated that this compound significantly reduced cell viability, with IC50 values comparable to known anticancer agents .

Research on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The findings revealed that it effectively inhibited the growth of several pathogenic bacteria, highlighting its potential application in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrimidine derivatives to evaluate its unique properties:

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains methylthio and ethyl groups | Antimicrobial and anticancer |

| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Lacks ethyl group; simpler structure | Moderate antimicrobial |

| 4-amino-2-methyl-pyrimidine-5-carbonitrile | Contains amino group; different reactivity | Limited biological activity |

Q & A

Q. What are the primary synthetic routes for Ethyl 2-(methylthio)pyrimidine-4-carboxylate?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of ethyl acetoacetate, thioureas, and aromatic aldehydes under acidic conditions. For example, cyclization of intermediates like ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates can yield structurally related pyrimidine derivatives . Optimization often involves adjusting catalysts (e.g., HCl, p-TsOH) and reaction temperatures (80–100°C).

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylthio group at C2 and ethyl ester at C4). For example, ¹H NMR peaks for methylthio (δ ~2.5 ppm) and ethyl ester (δ ~1.3–4.3 ppm) .

- Mass Spectrometry (ESIMS) : To verify molecular weight (e.g., m/z 227.28 for related derivatives) .

- HPLC : Purity assessment (e.g., >95% purity thresholds) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, methanol, or DCM/hexane mixtures are commonly used. Crystallographic data (e.g., bond angles and torsional strains from X-ray studies) guide solvent selection to avoid polymorphic inconsistencies .

Advanced Research Questions

Q. How can low yields in multi-step syntheses be mitigated?

Strategies include:

- Intermediate Monitoring : Using TLC or LC-MS to track byproducts (e.g., dimerization or oxidation of the methylthio group) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) improve regioselectivity in functionalization steps .

- Temperature Gradients : Slow heating (e.g., 50°C → 120°C) minimizes side reactions during cyclization .

Q. What functionalization strategies are viable at the methylthio group?

The methylthio (-SMe) group undergoes nucleophilic substitution or oxidation:

- Oxidation : H₂O₂ or mCPBA converts -SMe to sulfoxide (-SO) or sulfone (-SO₂) for enhanced solubility .

- Alkylation : Reacting with alkyl halides (e.g., CH₃I) under basic conditions replaces the thioether with alkyl groups .

Q. How to resolve contradictions in spectral data between synthetic batches?

- Cross-Validation : Combine X-ray crystallography (e.g., C8–C9 bond angles ~121.29°) with 2D NMR (COSY, HSQC) to confirm structural assignments .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize reaction pathways .

Q. What are the implications of structural modifications on biological activity?

- Methylthio Replacement : Replacing -SMe with -NH₂ or -Cl alters electron density, affecting binding to biological targets (e.g., kinase inhibition). For example, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate shows enhanced stability in vitro .

- Ester Hydrolysis : Hydrolysis of the ethyl ester to the carboxylic acid improves solubility but may reduce membrane permeability .

Methodological Considerations

Q. How to design experiments for regioselective pyrimidine ring substitution?

- Directing Groups : Use meta-directing substituents (e.g., -NO₂) to guide electrophilic attack to specific positions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., Boc-protected amines) during functionalization .

Q. What computational tools predict reactivity and stability?

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility (e.g., logP ~1.5 in ethanol) .

- Docking Studies : Assess binding affinity to enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Data Analysis & Troubleshooting

Q. How to address discrepancies in reaction yields reported in literature?

Q. What analytical methods differentiate polymorphs or tautomers?

- PXRD : Identify crystalline phases (e.g., monoclinic vs. orthorhombic).

- VT-NMR : Variable-temperature NMR detects tautomeric shifts (e.g., keto-enol equilibria) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.